molecular formula C29H39N3O10 B8115294 TCO-carbonylamino-benzamido-PEG3 NHS ester

TCO-carbonylamino-benzamido-PEG3 NHS ester

Cat. No.: B8115294
M. Wt: 589.6 g/mol
InChI Key: CTELZLXXTKERGZ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-carbonylamino-benzamido-PEG3 NHS ester: is a polyethylene glycol (PEG) linker that contains a trans-cyclooctene (TCO) moiety and a N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, molecular imaging, and cell-based diagnostics due to its high reactivity and specificity . The hydrophilic PEG spacer in the compound increases water solubility and reduces steric hindrance during ligation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCO-carbonylamino-benzamido-PEG3 NHS ester typically involves the following steps:

    PEGylation: The PEG chain is first functionalized with a TCO moiety.

    Amidation: The PEG-TCO intermediate is then reacted with a benzamido group.

    NHS Ester Formation: Finally, the benzamido-PEG-TCO compound is converted to the NHS ester form using N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.

    Cycloaddition Reactions: The TCO moiety undergoes rapid and selective cycloaddition with tetrazine compounds.

Common Reagents and Conditions:

    Substitution: Primary amines, mild bases (e.g., triethylamine), and solvents like dimethylformamide (DMF).

    Cycloaddition: Tetrazine derivatives, aqueous or organic solvents, and room temperature conditions.

Major Products:

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

Mechanism

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoyl]amino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N3O10/c33-25-12-13-26(34)32(25)42-27(35)14-16-38-18-20-40-21-19-39-17-15-30-28(36)22-8-10-23(11-9-22)31-29(37)41-24-6-4-2-1-3-5-7-24/h1-2,8-11,24H,3-7,12-21H2,(H,30,36)(H,31,37)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTELZLXXTKERGZ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N3O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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